

Application Notes and Protocols: Z-Ile-ONp

Solution Preparation and Storage

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Compound of Interest

Compound Name: Z-Ile-ONp

Cat. No.: B554389

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Introduction

Z-Ile-ONp (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) is a chromogenic substrate commonly utilized in the study of proteases, particularly chymotrypsin and other enzymes that exhibit specificity for hydrophobic amino acid residues. The enzymatic hydrolysis of **Z-Ile-ONp** releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for a continuous and convenient assay of enzyme activity. Proper preparation and storage of **Z-Ile-ONp** solutions are critical for obtaining accurate and reproducible kinetic data. These application notes provide detailed protocols for the preparation, storage, and use of **Z-Ile-ONp** solutions in enzymatic assays.

Chemical Properties

A summary of the key chemical properties of **Z-Ile-ONp** is presented in Table 1.

Property	Value	Source
Synonyms	Z-L-isoleucine 4-nitrophenyl ester, N-CBZ-L-Isoleucine p-nitrophenyl ester	[1]
CAS Number	2130-99-6	[1]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₆	[1][2]
Molecular Weight	386.4 g/mol	[2][3]
Appearance	White to off-white powder	Inferred from similar compounds
Calculated Water Solubility	1.4 x 10 ⁻³ g/L (at 25 °C)	[4]

Solution Preparation and Storage

Solubility

Due to its low aqueous solubility, **Z-Ile-ONp** should be dissolved in an organic solvent to prepare a concentrated stock solution, which can then be diluted into an aqueous assay buffer. The solubility of a similar p-nitrophenyl ester, 4-nitrophenyl butyrate, provides a useful reference for selecting an appropriate solvent.

Solvent	Recommended Starting Concentration	Notes
Dimethyl Sulfoxide (DMSO)	10 - 50 mM	DMSO is a common solvent for p-nitrophenyl esters and is generally well-tolerated in enzymatic assays at final concentrations of 1-5%.
Dimethylformamide (DMF)	10 - 50 mM	Similar to DMSO, DMF is an effective solvent for this class of compounds.
Ethanol	~10 - 20 mM	Ethanol can also be used, although the solubility may be lower than in DMSO or DMF. [5]
Methanol	Test solubility at desired concentration	Methanol is another potential solvent, but its suitability should be confirmed experimentally. [6]

Stock Solution Preparation Protocol (10 mM in DMSO)

- Weighing: Accurately weigh approximately 3.86 mg of **Z-Ile-ONp** powder.
- Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder in a suitable vial.
- Mixing: Vortex the solution until the **Z-Ile-ONp** is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
- Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture.

Storage and Stability

The stability of **Z-Ile-ONp** solutions is critical for obtaining reliable experimental results. Based on data for similar p-nitrophenyl esters, the following storage conditions are recommended.

Solution Type	Storage Temperature	Stability	Notes
Solid Powder	0-8°C, desiccated	Stable for an extended period	Protect from moisture.
Organic Stock Solution (e.g., in DMSO)	-20°C	Stable for at least one month	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution	2-8°C	Prepare fresh daily	p-Nitrophenyl esters can undergo slow hydrolysis in aqueous solutions. It is not recommended to store aqueous solutions for more than one day. ^[5]

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a general method for measuring chymotrypsin activity using **Z-Ile-ONp** as a substrate in a 96-well plate format. The assay measures the rate of p-nitrophenol release, which is detected by an increase in absorbance at 405 nm.

Materials

- **Z-Ile-ONp** stock solution (e.g., 10 mM in DMSO)
- Chymotrypsin enzyme stock solution
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Assay Procedure

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the **Z-Ile-ONp** stock solution in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 200 μM in a 200 μL reaction volume, prepare a 2X working solution of 400 μM .
 - Enzyme Working Solution: Dilute the chymotrypsin stock solution in cold Assay Buffer to a concentration that will provide a linear rate of reaction over the desired time course. The optimal enzyme concentration should be determined empirically.
- Set up the Reaction Plate:
 - Add 100 μL of the Enzyme Working Solution to the appropriate wells of the microplate.
 - Include control wells containing 100 μL of Assay Buffer without the enzyme to measure the rate of non-enzymatic substrate hydrolysis (substrate blank).
- Pre-incubation:
 - Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.
- Initiate the Reaction:
 - Start the reaction by adding 100 μL of the Substrate Working Solution to each well.
- Measure Absorbance:
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

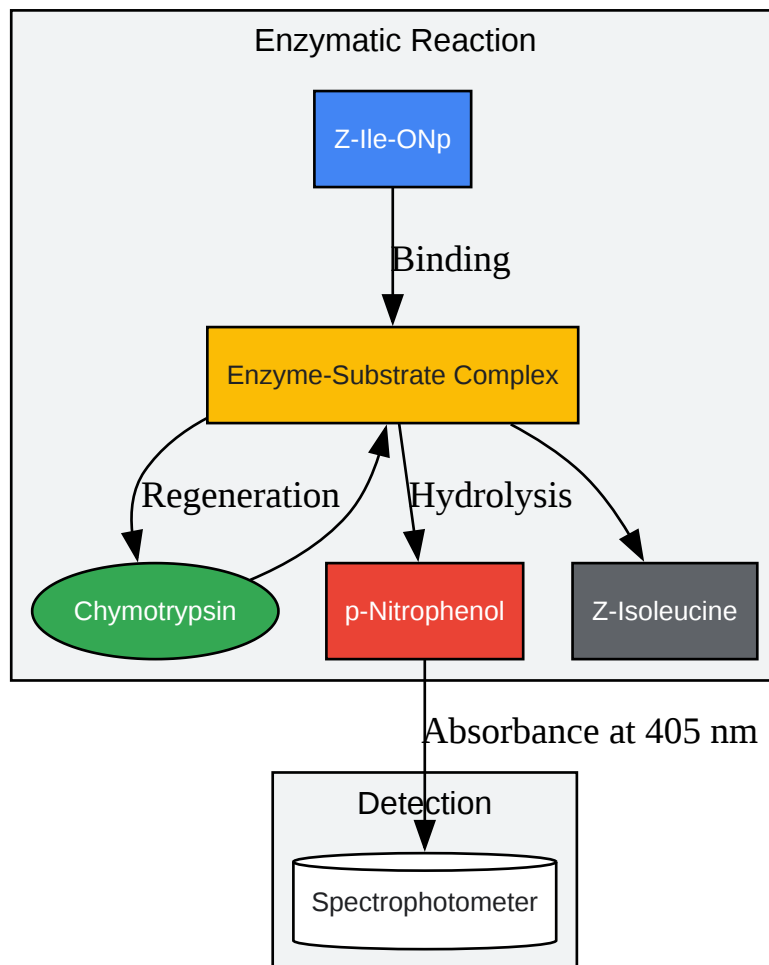
Data Analysis

- Calculate the Rate of Reaction:

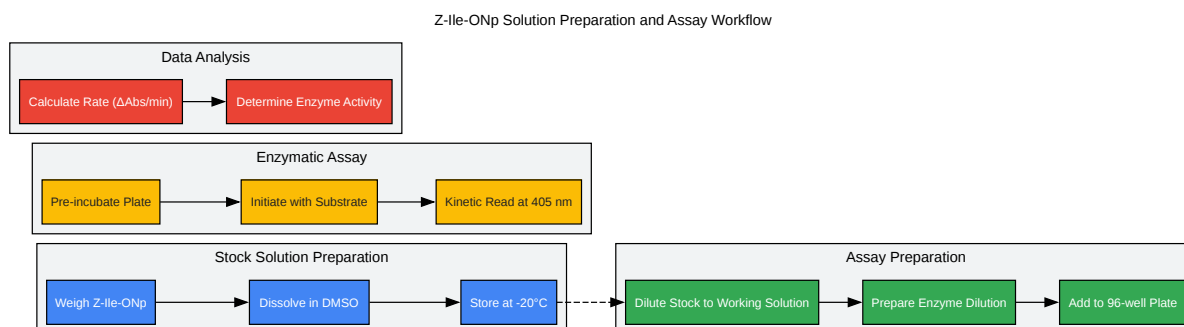
- For each well, plot absorbance at 405 nm versus time.
- Determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the curve ($\Delta\text{Abs}/\text{min}$).
- Subtract the rate of the substrate blank from the rate of the enzyme-containing samples to correct for non-enzymatic hydrolysis.
- Calculate Enzyme Activity:
 - Use the Beer-Lambert law ($A = \epsilon bc$) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ϵ) of p-nitrophenol at 405 nm is approximately $18,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 8.0. The path length (b) in a standard 96-well plate with a 200 μL volume is typically around 0.5 cm.

Visualizations

Chymotrypsin Signaling and Z-Ile-ONp Hydrolysis

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Caption: Chymotrypsin-mediated hydrolysis of **Z-Ile-ONp**.



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Caption: Workflow for **Z-Ile-ONp** preparation and use.

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